3-[(Propan-2-yl)amino]benzonitrile
Overview
Description
3-[(Propan-2-yl)amino]benzonitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of benzonitrile, where the amino group is substituted with a propan-2-yl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with isopropyl halides under basic conditions. A common method includes:
Starting Material: 3-aminobenzonitrile.
Reagent: Isopropyl halide (e.g., isopropyl bromide).
Base: Potassium carbonate or sodium hydroxide.
Solvent: Dimethylformamide (DMF) or acetonitrile.
Reaction Conditions: The reaction mixture is heated to 80-100°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction can yield amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
3-[(Propan-2-yl)amino]benzonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Employed in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The propan-2-yl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzonitrile: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
4-[(Propan-2-yl)amino]benzonitrile: Positional isomer with the amino group at the para position.
3-[(Methylamino)benzonitrile]: Contains a methyl group instead of a propan-2-yl group.
Uniqueness
3-[(Propan-2-yl)amino]benzonitrile is unique due to the presence of the propan-2-yl group, which can influence its reactivity, solubility, and biological activity. This structural feature distinguishes it from other benzonitrile derivatives and can lead to specific applications in various fields.
Properties
IUPAC Name |
3-(propan-2-ylamino)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHDQOKWUBCYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019543-98-6 | |
Record name | 3-[(propan-2-yl)amino]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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